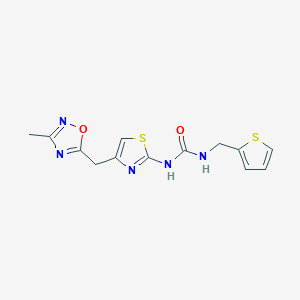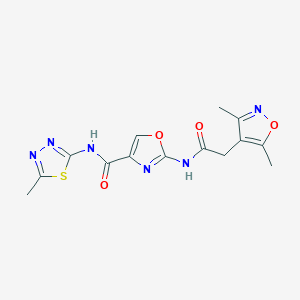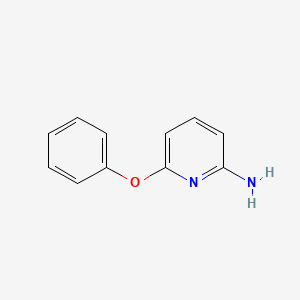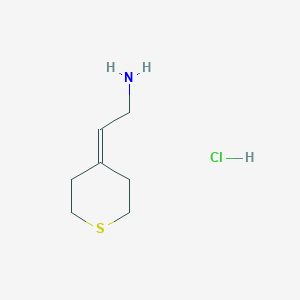![molecular formula C14H15N3O3 B2408463 N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 478079-24-2](/img/structure/B2408463.png)
N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide” is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinyl ring attached to an acetamide group via an oxygen atom . The pyridazinyl ring itself is substituted with a phenyl ring and an oxo group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.29 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Cardiotonic Activity
N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been studied for its potential as a cardiotonic agent. Research by Robertson et al. (1986) found that related compounds exhibited potent positive inotropic effects in dogs, suggesting their potential in enhancing heart muscle contractions (Robertson et al., 1986).
Metal Complex Synthesis
The compound has applications in synthesizing metal complexes. Sarhan et al. (2017) described the synthesis of various metal complexes using a related ligand, highlighting its role in inorganic chemistry and potential for various industrial and research applications (Sarhan, Lateef, & Waheed, 2017).
Antifungal Agents
Derivatives of this compound have been identified as potential antifungal agents. Bardiot et al. (2015) discovered that certain derivatives exhibited fungicidal activity against Candida and Aspergillus species (Bardiot et al., 2015).
Potassium Channel Activators
The compound has been explored for its role as a potassium channel activator. Bergmann et al. (1990) synthesized derivatives that showed promise in this regard, potentially useful in the treatment of hypertension (Bergmann, Eiermann, & Gericke, 1990).
Synthesis of Pyridones and Pyrazolopyrimidines
The chemical is key in the synthesis of pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines. Farag et al. (2004) demonstrated its utility in producing these compounds, which have various pharmacological applications (Farag, Dawood, & Elmenoufy, 2004).
Antioxidant Studies
This compound has also been used in synthesizing N-substituted benzyl/phenyl acetamides with potential antioxidant properties, as shown in studies by Ahmad et al. (2012) (Ahmad et al., 2012).
Propiedades
IUPAC Name |
N,N-dimethyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(2)14(19)10-20-12-8-9-13(18)17(15-12)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQYCJLYQCBBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)
![N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2408392.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)


![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2408401.png)
![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)
